Cas no 15485-68-4 (Ethanone,2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)-)

Ethanone,2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)- structure
15485-68-4 structure
Product Name:Ethanone,2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)-
CAS-nummer:15485-68-4
MF:C14H11ClO4
MW:278.687743425369
CID:121018
PubChem ID:592738
Update Time:2025-04-18

Ethanone,2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone,2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)-
    • 2-(4-CHLOROPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE
    • 1-(2,4,6-trihydroxyphenyl)-2-(4-chlorophenyl)ethanone
    • 4'-Chlor-2,4,6-trihydroxy-desoxybenzoin
    • 4'-chloro-2,4,6-trihydroxy-deoxybenzoin
    • AC1LC1KE
    • AG-E-02928
    • CTK4C8429
    • Oprea1_124623
    • STOCK1N-31301
    • BDBM50467457
    • 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)-ethanone
    • AKOS002384968
    • POUZLUJYBWGJJO-UHFFFAOYSA-N
    • NCGC00142551-01
    • Q63398682
    • CHEMBL1552100
    • 2,4,5-Trihydroxyphenyl-p-chlorobenzylketone
    • 15485-68-4
    • 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone #
    • DTXSID90343857
    • O-BENZOTRIAZOL-1-YL-NNNN-BIS(PENTA&
    • MFCD00498164
    • 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
    • 2(4'-Chlorophenyl)-2', 4', 6'-trihydroxyacetophenone
    • DTXCID70294934
    • Inchi: 1S/C14H11ClO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2
    • InChI-sleutel: POUZLUJYBWGJJO-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)CC(C1C(=CC(=CC=1O)O)O)=O

Berekende eigenschappen

  • Exacte massa: 278.03463
  • Monoisotopische massa: 278.0345865g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 3
  • Complexiteit: 303
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 77.8Ų

Experimentele eigenschappen

  • PSA: 77.76
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